molecular formula C10H11NO3 B14853675 Methyl 6-acetyl-4-methylpyridine-2-carboxylate

Methyl 6-acetyl-4-methylpyridine-2-carboxylate

Cat. No.: B14853675
M. Wt: 193.20 g/mol
InChI Key: FYWVQNMKPDOIGB-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-4-methylpyridine-2-carboxylate is an organic compound with the molecular formula C10H11NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-acetyl-4-methylpyridine-2-carboxylate can be synthesized through several methods. One common method involves the esterification of 6-methylpyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-acetyl-4-methylpyridine-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 6-acetyl-4-methylpyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-acetyl-4-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases such as cancer and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-acetyl-4-methylpyridine-2-carboxylate is unique due to its specific acetyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in the synthesis of specialized compounds and in research focused on enzyme inhibition and therapeutic applications.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 6-acetyl-4-methylpyridine-2-carboxylate

InChI

InChI=1S/C10H11NO3/c1-6-4-8(7(2)12)11-9(5-6)10(13)14-3/h4-5H,1-3H3

InChI Key

FYWVQNMKPDOIGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C(=O)OC)C(=O)C

Origin of Product

United States

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